![molecular formula C18H21N3O2 B4133329 2-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylbutyl]-1-isoindolinone](/img/structure/B4133329.png)
2-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylbutyl]-1-isoindolinone
Overview
Description
The compound “2-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylbutyl]-1-isoindolinone” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one”, are as follows: Empirical Formula (Hill Notation): C10H9N3O2, Molecular Weight: 203.20 .Mechanism of Action
Future Directions
1,2,4-Oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They also have potential applications in the treatment of age-related diseases, antimicrobials, and as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
properties
IUPAC Name |
2-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylbutyl]-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-11(2)15(17-19-16(20-23-17)12-8-9-12)21-10-13-6-4-5-7-14(13)18(21)22/h4-7,11-12,15H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRFDJUFHASVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=NC(=NO1)C2CC2)N3CC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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